
4-O-Galactopyranosylxylose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-Galactopyranosylxylose is a disaccharide composed of galactose and xylose It is a naturally occurring compound found in various plant sources
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Galactopyranosylxylose typically involves the glycosylation of xylose with galactose. One common method is the use of glycosyl donors and acceptors under specific reaction conditions. For example, the reaction can be carried out using galactose derivatives as glycosyl donors and xylose as the acceptor in the presence of a catalyst such as silver triflate. The reaction is usually conducted in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis. Enzymes such as glycosyltransferases can catalyze the transfer of galactose from a donor molecule to xylose, forming the desired disaccharide. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
4-O-Galactopyranosylxylose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, where the aldehyde or ketone groups are converted to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alditols.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
4-O-Galactopyranosylxylose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of functional foods and nutraceuticals
作用機序
The mechanism of action of 4-O-Galactopyranosylxylose involves its interaction with specific molecular targets and pathways. In the gut, it is fermented by the microbiota, producing short-chain fatty acids and other metabolites that promote the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria. This fermentation process lowers the pH of the colon, enhancing gut health and function .
類似化合物との比較
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide composed of galactose and fructose.
Lactose (4-O-β-D-Galactopyranosyl-β-D-glucopyranose): A naturally occurring disaccharide found in milk, composed of galactose and glucose.
Uniqueness
4-O-Galactopyranosylxylose is unique due to its specific glycosidic linkage and its ability to selectively promote the growth of beneficial gut bacteria. Unlike lactose, which is commonly found in dairy products, this compound is derived from plant sources, making it suitable for individuals with lactose intolerance .
特性
分子式 |
C11H20O10 |
|---|---|
分子量 |
312.27 g/mol |
IUPAC名 |
2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2 |
InChIキー |
BYZQBCIYLALLPA-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



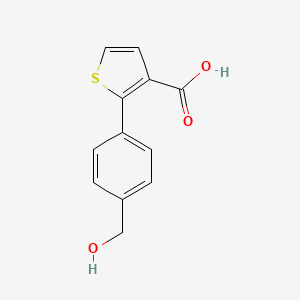
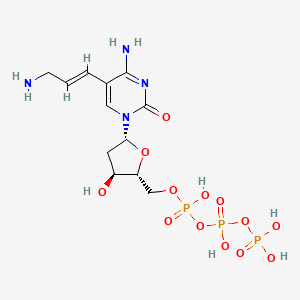

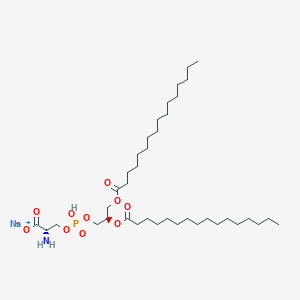

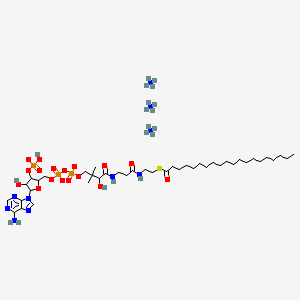

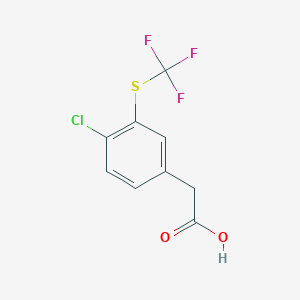

![[3-(4-Acetyloxyphenyl)-5-hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12063516.png)
![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide](/img/structure/B12063517.png)


